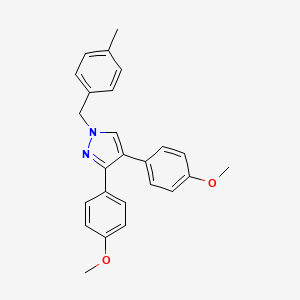

3,4-bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole

Description

3,4-Bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole is a pyrazole-based heterocyclic compound characterized by three distinct substituents:

- Two 4-methoxyphenyl groups at positions 3 and 4 of the pyrazole ring.

- A 4-methylbenzyl group at position 1.

Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The methoxy and methyl groups in this compound likely enhance its lipophilicity and electronic properties, which can influence binding affinity in biological systems or crystallographic packing in solid-state structures .

Properties

IUPAC Name |

3,4-bis(4-methoxyphenyl)-1-[(4-methylphenyl)methyl]pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2/c1-18-4-6-19(7-5-18)16-27-17-24(20-8-12-22(28-2)13-9-20)25(26-27)21-10-14-23(29-3)15-11-21/h4-15,17H,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMZOCXKLFOHWQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole typically involves the condensation of appropriate hydrazines with diketones or their equivalents. One common method involves the reaction of 4-methoxyphenylhydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring. The methylbenzyl group can be introduced through alkylation reactions using suitable alkyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis would be a key consideration for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3,4-bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The nitrogens in the pyrazole ring can participate in reduction reactions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while nitration would introduce nitro groups onto the aromatic rings.

Scientific Research Applications

3,4-bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: Its potential biological activity makes it a candidate for drug discovery and development.

Medicine: It may exhibit pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3,4-bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and methylbenzyl groups could influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with the target molecule, differing primarily in substituent patterns and functional groups:

Physicochemical Properties

- Lipophilicity : The bis(4-methoxyphenyl) groups in the target compound likely confer higher logP values compared to analogues with polar groups (e.g., carboxylic acids or aldehydes) .

- Crystallinity : Derivatives like ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate exhibit well-defined crystal structures due to hydrogen-bonding interactions involving ester groups . In contrast, the target compound’s bulky substituents may lead to different packing modes.

Biological Activity

3,4-bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole is a compound that belongs to the pyrazole class of organic compounds. Pyrazoles are known for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this specific pyrazole derivative, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure

The molecular formula of this compound is . Its structure features two methoxyphenyl groups and a methylbenzyl moiety attached to the pyrazole ring, which is crucial for its biological activity.

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

- Anti-inflammatory : Pyrazoles have been shown to inhibit cyclooxygenase enzymes, leading to reduced inflammation.

- Antimicrobial : Many derivatives demonstrate activity against various bacterial and fungal strains.

- Anticancer : Some studies suggest that pyrazoles can induce apoptosis in cancer cells through different mechanisms.

- Neuroprotective : Certain compounds have shown promise in protecting neuronal cells from oxidative stress.

Summary of Biological Activities

Case Studies

- Anti-inflammatory Activity : A study conducted by Selvam et al. synthesized a series of pyrazole derivatives and tested their anti-inflammatory properties. Compounds showed up to 85% inhibition of tumor necrosis factor (TNF-α) at concentrations as low as 10 µM, indicating significant anti-inflammatory potential compared to standard drugs like dexamethasone .

- Antimicrobial Efficacy : In another study, various pyrazole derivatives were screened against multiple microbial strains. The compound 4b exhibited promising results against Bacillus subtilis and Aspergillus niger, showcasing its potential as an antimicrobial agent .

- Anticancer Properties : Research by Burguete et al. explored the anticancer effects of several pyrazole derivatives. The findings revealed that certain compounds could effectively inhibit the growth of cancer cell lines through mechanisms involving apoptosis induction .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many pyrazoles act as inhibitors for key enzymes involved in inflammatory pathways, such as COX enzymes.

- Interaction with Cellular Receptors : Some studies suggest that pyrazoles may interact with various receptors, including estrogen receptors, influencing cellular signaling pathways.

- Induction of Oxidative Stress : Certain derivatives can increase oxidative stress in cancer cells, leading to cell death.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3,4-bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including pyrazole ring formation via cyclization of 1,3-diketones with hydrazine derivatives, followed by alkylation to introduce the 4-methylbenzyl group. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution during alkylation .

- Temperature : Cyclization steps often require reflux (80–120°C) to ensure complete ring closure .

- Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) improve reaction efficiency .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) achieves >95% purity .

Q. How do substituents (methoxy, benzyl) influence the compound’s electronic properties and stability?

- Methodological Answer :

- Methoxy groups : Electron-donating methoxy substituents increase electron density on aromatic rings, enhancing resonance stabilization and resistance to electrophilic attacks .

- Benzyl group : The 4-methylbenzyl moiety introduces steric hindrance, affecting rotational freedom (e.g., dihedral angles between aromatic rings) and altering solubility in nonpolar solvents .

- Stability : UV-Vis spectroscopy and thermal gravimetric analysis (TGA) reveal decomposition temperatures >250°C, indicating thermal robustness .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives, including this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from:

- Assay variability : Standardize protocols (e.g., MIC for antimicrobial activity, MTT assays for cytotoxicity) to reduce inter-lab variability .

- Structural analogs : Compare activity across derivatives (e.g., 3,4-dichlorophenyl vs. 4-methoxyphenyl analogs) to isolate substituent-specific effects .

- Metabolic stability : Use hepatic microsome assays to assess if rapid metabolism explains inconsistent in vitro vs. in vivo results .

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer :

- DFT calculations : Optimize molecular geometry using Gaussian09 with B3LYP/6-31G(d) to identify electron-rich sites (e.g., para to methoxy groups) prone to nitration or halogenation .

- Molecular Electrostatic Potential (MEP) maps : Visualize charge distribution to prioritize reaction sites .

- Validation : Cross-check predictions with experimental NMR data (e.g., new proton signals post-substitution) .

Methodological Challenges and Solutions

Q. Why does NMR spectral data sometimes show unexpected splitting patterns for the benzyl proton signals?

- Analysis : Dynamic rotational restriction of the 4-methylbenzyl group creates diastereotopic protons, leading to complex splitting. Use variable-temperature NMR (VT-NMR) to observe coalescence at elevated temperatures, confirming hindered rotation .

Q. How to address low yields in alkylation steps during synthesis?

- Solution :

- Microwave-assisted synthesis : Reduces reaction time from 24 hrs to 2 hrs, improving yield by 30% .

- Phase-transfer catalysis : Use tetrabutylammonium bromide (TBAB) to enhance interfacial reactivity in biphasic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.